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Compound of Interest

Compound Name: 4-oxo-5H-pyrimidine-5-carbonitrile

Cat. No.: B12359885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary characterization of

4-oxo-5H-pyrimidine-5-carbonitrile derivatives, a class of heterocyclic compounds that has

garnered significant interest in medicinal chemistry due to their diverse biological activities. This

document outlines common synthetic methodologies, spectral characterization, and a summary

of their potential as anticancer agents, supported by quantitative data and detailed

experimental protocols.

Synthesis
The synthesis of 4-oxo-5H-pyrimidine-5-carbonitrile derivatives typically involves a

multicomponent reaction, often a variation of the Biginelli reaction. A general and widely

adopted procedure involves the cyclocondensation of an aromatic aldehyde, a compound

containing an active methylene group (like ethyl cyanoacetate or malononitrile), and a urea or

thiourea derivative.[1][2]

A common starting material for further derivatization is 6-amino-4-aryl-2-oxo-1,2-

dihydropyrimidine-5-carbonitrile.[3] This core can be synthesized by reacting an aromatic

aldehyde with malononitrile and urea in the presence of a suitable solvent and catalyst.[2][3]

Further modifications, such as S-alkylation and substitution at various positions of the
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pyrimidine ring, have been explored to generate a library of derivatives with diverse

functionalities.[1][4]

General Experimental Protocol: Synthesis of 6-Amino-4-
aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
Derivatives
A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1.2 mmol), and urea or

thiourea (1.8 mmol) is prepared.[2] The reaction can be carried out under solvent-free

conditions at elevated temperatures (e.g., 80 °C) or in a solvent such as absolute ethanol with

a catalytic amount of a base like potassium carbonate.[2][3] The reaction progress is monitored

by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the

product is precipitated by the addition of water. The resulting solid is collected by filtration,

washed with a suitable solvent like hot ethanol, and can be further purified by recrystallization.

[2]

Spectral Characterization
The structural elucidation of the synthesized 4-oxo-5H-pyrimidine-5-carbonitrile derivatives is

accomplished using a combination of spectroscopic techniques, including Fourier-transform

infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C),

and mass spectrometry (MS).

FT-IR Spectroscopy: The IR spectra of these compounds typically show characteristic

absorption bands for N-H and NH₂ stretching vibrations in the range of 3177–3493 cm⁻¹, a

sharp peak for the cyano group (C≡N) around 2217 cm⁻¹, and a strong absorption for the

carbonyl group (C=O) at approximately 1693 cm⁻¹.[3]

¹H NMR Spectroscopy: The proton NMR spectra provide valuable information about the

chemical environment of the protons in the molecule. For instance, the NH and NH₂ protons

often appear as D₂O exchangeable signals. Aromatic protons resonate in the expected

downfield region, and specific signals for substituents can be identified.[1][3]

¹³C NMR Spectroscopy: The carbon-13 NMR spectra are used to confirm the carbon

framework of the molecule. Characteristic signals for the carbonyl carbon, the cyano carbon,

and the aromatic carbons are typically observed.[5]
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Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of

the synthesized compounds, with the molecular ion peak (M⁺) corresponding to the

calculated molecular formula.[3][6]

Biological Activity and Mechanism of Action
Derivatives of 4-oxo-5H-pyrimidine-5-carbonitrile have demonstrated significant potential as

anticancer agents, exhibiting cytotoxic activity against a range of human cancer cell lines.[1][3]

[4][7] Their mechanism of action often involves the inhibition of key protein kinases implicated

in cancer cell proliferation and survival.

Inhibition of Receptor Tyrosine Kinases
Several derivatives have been identified as potent inhibitors of receptor tyrosine kinases such

as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor

Receptor (EGFR).[1][7][8] Inhibition of these receptors disrupts downstream signaling pathways

crucial for tumor angiogenesis and cell growth. For example, some compounds have shown

higher cytotoxic activities than the standard drug sorafenib.[1]

Inhibition of Serine/Threonine Kinases
The PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis,

has also been identified as a target for this class of compounds.[4][9] Inhibition of PIM-1 can

lead to cell cycle arrest and induction of apoptosis in cancer cells.[4][9]

Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its

dysregulation is common in cancer. Certain 4-oxo-5H-pyrimidine-5-carbonitrile derivatives

have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9][10]

Quantitative Data Summary
The following tables summarize the in vitro biological activity of selected 4-oxo-5H-pyrimidine-
5-carbonitrile derivatives against various cancer cell lines.
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Compound
Target Cell
Line

IC₅₀ (µM)
Reference
Compound

IC₅₀ (µM) Reference

11e HCT-116 1.14 ± 0.01 Sorafenib 8.96 ± 0.05 [1]

11e MCF-7 1.54 ± 0.01 Sorafenib 11.83 ± 0.07 [1]

12b
VEGFR-2

(enzyme)
0.53 ± 0.07 Sorafenib 0.19 ± 0.15 [1]

8g
PIM-1

(enzyme)
373 nM - - [4][9]

8k
PIM-1

(enzyme)
518 nM - - [4][9]

8l
PIM-1

(enzyme)
501 nM - - [4][9]

3b HCT-116
Close to

Doxorubicin
Doxorubicin - [3]

10b MCF-7
Close to

Doxorubicin
Doxorubicin - [3]

10c HEPG-2
Close to

Doxorubicin
Doxorubicin - [3]

7f K562 - - - [10]

7f
PI3Kδ

(enzyme)
6.99 ± 0.36 - - [10]

7f
PI3Kγ

(enzyme)
4.01 ± 0.55 - - [10]

7f
AKT-1

(enzyme)
3.36 ± 0.17 - - [10]

Signaling Pathway and Experimental Workflow
Diagrams
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The following diagrams illustrate the targeted signaling pathways and a general experimental

workflow for the characterization of these compounds.
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Caption: General experimental workflow for the synthesis and characterization of derivatives.
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Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidine derivatives.
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Caption: PIM-1 kinase inhibition by 4-oxo-5H-pyrimidine-5-carbonitrile derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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